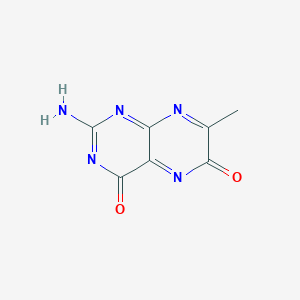
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione is a heterocyclic compound with the molecular formula C7H7N5O2 It is known for its unique structure, which includes a pteridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the pteridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the pteridine ring, leading to different reduced forms.
Substitution: The amino group and other positions on the pteridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pteridine-4,6-dione derivatives, while substitution reactions can introduce various functional groups onto the pteridine ring .
科学的研究の応用
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
作用機序
The mechanism of action of 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its unique structure allows it to bind to specific sites on target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 6-Hydroxy-7-methylpterin
- 2-Amino-7-methyl-3,5-dihydro-pteridine-4,6-dione
- 7-Methylxanthopteridine
Uniqueness
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione is unique due to its specific substitution pattern on the pteridine ringCompared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial purposes .
特性
分子式 |
C7H5N5O2 |
|---|---|
分子量 |
191.15 g/mol |
IUPAC名 |
2-amino-7-methylpteridine-4,6-dione |
InChI |
InChI=1S/C7H5N5O2/c1-2-5(13)10-3-4(9-2)11-7(8)12-6(3)14/h1H3,(H2,8,12,14) |
InChIキー |
QHWGQOGGCLSUKE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC(=NC(=O)C2=NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


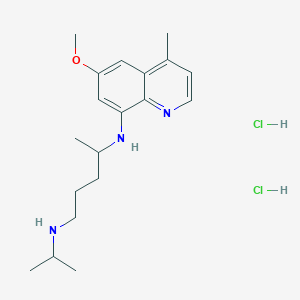

![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
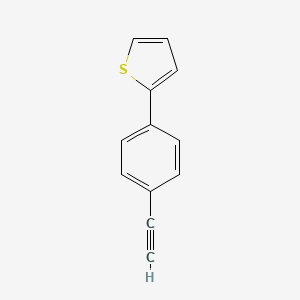

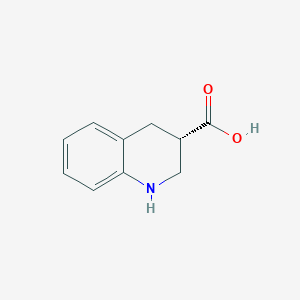
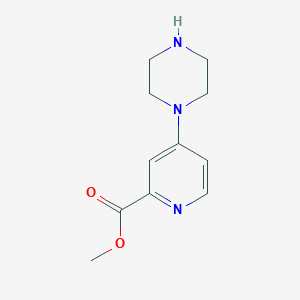

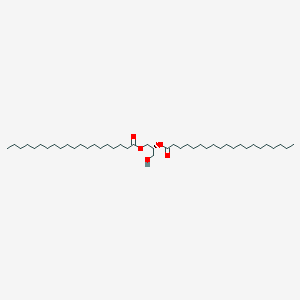


![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
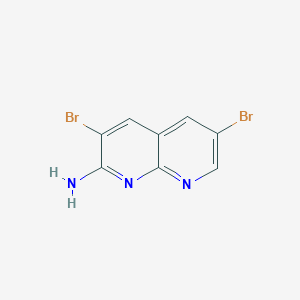
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B15131607.png)
